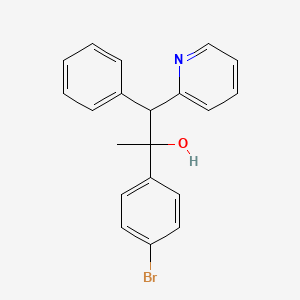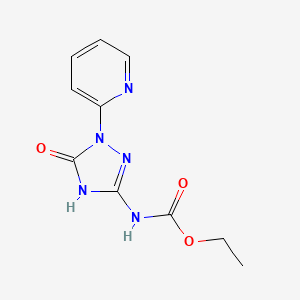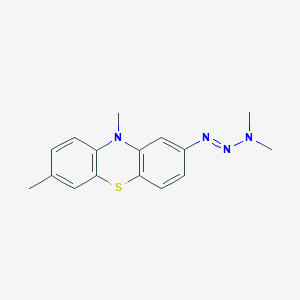
N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves multiple steps, starting with the preparation of the phenothiazine core. This core is then functionalized with methyl groups at the 7 and 10 positions. The diazenyl group is introduced through a diazotization reaction, followed by coupling with N-methyl-methanamine. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the diazenyl group to an amine.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at various positions on the phenothiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenothiazine core.
Applications De Recherche Scientifique
N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. The diazenyl group may also participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound of N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine, known for its use in antipsychotic medications.
Methylphenothiazine: A derivative with similar structural features but different functional groups.
Diazenylphenothiazine: Another related compound with a diazenyl group attached to the phenothiazine core.
Uniqueness
This compound is unique due to the specific positioning of the methyl and diazenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
79226-54-3 |
|---|---|
Formule moléculaire |
C16H18N4S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-[(7,10-dimethylphenothiazin-2-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H18N4S/c1-11-5-7-13-16(9-11)21-15-8-6-12(17-18-19(2)3)10-14(15)20(13)4/h5-10H,1-4H3 |
Clé InChI |
XBJFMQQGZHQXAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)N=NN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

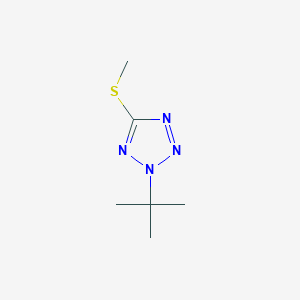

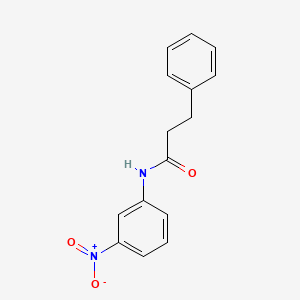
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
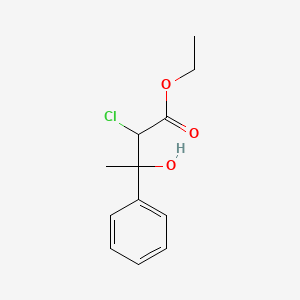

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
